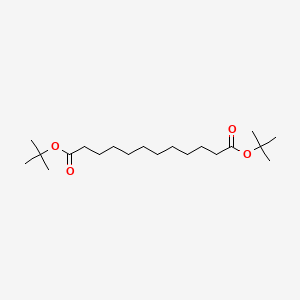![molecular formula C25H30O3SSn B14423046 Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane CAS No. 82594-01-2](/img/structure/B14423046.png)
Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane is a chemical compound known for its unique structure and properties It is composed of a butyl group, two 4-methylphenyl groups, and a stannane core, with a 4-methylbenzene-1-sulfonyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane typically involves the reaction of butylstannane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The stannane core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield sulfonyl derivatives, while coupling reactions produce biaryl compounds.
Applications De Recherche Scientifique
Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in coupling reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane exerts its effects involves the interaction of its stannane core with various molecular targets. The sulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The stannane core can undergo oxidation or reduction, altering its reactivity and enabling it to participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[(4-Methylphenyl)sulfonyl]oxy}butyl 4-methylbenzenesulfonate
- Dodecyl 4-methylbenzenesulfonate
- Phenylmethanaminium 4-methylbenzenesulfonate
Uniqueness
Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane is unique due to its stannane core, which imparts distinct reactivity compared to other sulfonyl compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
82594-01-2 |
|---|---|
Formule moléculaire |
C25H30O3SSn |
Poids moléculaire |
529.3 g/mol |
Nom IUPAC |
[butyl-bis(4-methylphenyl)stannyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.2C7H7.C4H9.Sn/c1-6-2-4-7(5-3-6)11(8,9)10;2*1-7-5-3-2-4-6-7;1-3-4-2;/h2-5H,1H3,(H,8,9,10);2*3-6H,1H3;1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
KRURCGCSKPEHQD-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)OS(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


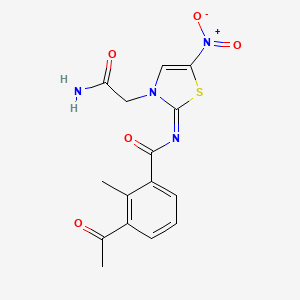
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14422976.png)

![2-[(But-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14422993.png)
![2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14423003.png)
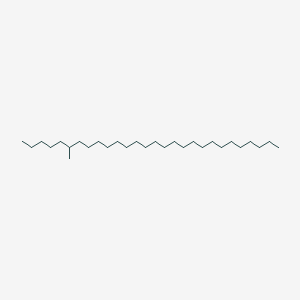
![N-[2-(6-Bromo-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B14423008.png)
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-xanthene]](/img/structure/B14423012.png)
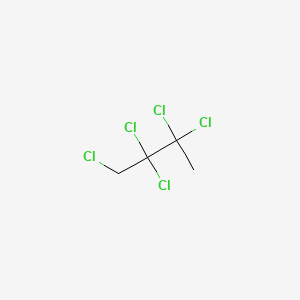
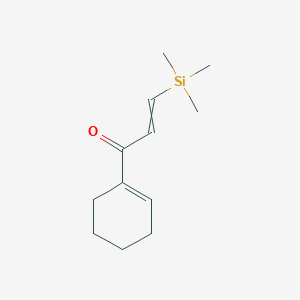
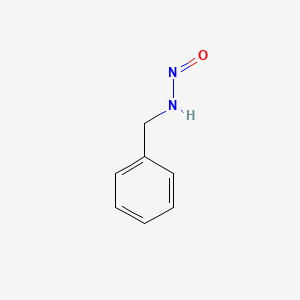
![4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14423040.png)

